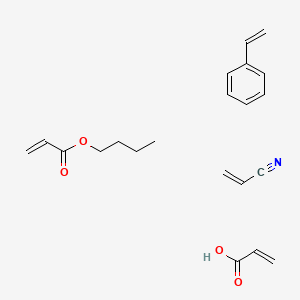

butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene

Description

Butyl prop-2-enoate: , prop-2-enenitrile , prop-2-enoic acid , and styrene are organic compounds with diverse applications in various fields. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used in the production of polymers and copolymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless liquid with a pungent odor, used primarily in the production of synthetic fibers, plastics, and rubber. Prop-2-enoic acid, also known as acrylic acid, is a colorless liquid with a characteristic acrid odor, used in the manufacture of plastics, coatings, and adhesives. Styrene is a colorless, oily liquid with a sweet smell, used in the production of polystyrene plastics and resins.

Properties

CAS No. |

25586-25-8 |

|---|---|

Molecular Formula |

C21H27NO4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |

InChI Key |

UPMATSCYHGMGSE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |

Canonical SMILES |

CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Butyl Prop-2-enoate

Butyl prop-2-enoate is synthesized through the esterification of acrylic acid and n-butanol. This reaction is typically catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst, typically phosphorus molybdenum bismuth or antimony iron, at high temperatures (400-500°C) and atmospheric pressure .

Prop-2-enoic Acid

Prop-2-enoic acid is produced by the oxidation of propylene. The process involves the catalytic oxidation of propylene in the presence of air or oxygen, using catalysts such as silver or copper .

Styrene

Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the catalytic removal of hydrogen from ethylbenzene at high temperatures (600-650°C) using iron oxide-based catalysts .

Chemical Reactions Analysis

Butyl Prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions to form polybutyl acrylate. It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile. It can also undergo hydrolysis to form acrylamide and acrylic acid .

Prop-2-enoic Acid

Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It can also participate in esterification reactions to form various esters, such as butyl prop-2-enoate .

Styrene

Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization with other monomers such as butadiene and acrylonitrile .

Scientific Research Applications

Butyl Prop-2-enoate

Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in adhesives, coatings, and sealants. It is also used in the manufacture of inks, resins, and packaging materials .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers. It is also used in the manufacture of plastics, rubber, and adhesives .

Prop-2-enoic Acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of coatings, adhesives, and sealants .

Styrene

Styrene is used in the production of polystyrene, which is used in a wide range of applications including packaging, insulation, and disposable containers. It is also used in the manufacture of resins and rubber .

Mechanism of Action

Butyl Prop-2-enoate

Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form long polymer chains .

Prop-2-enenitrile

Prop-2-enenitrile exerts its effects through polymerization, where the nitrile group undergoes radical polymerization to form polyacrylonitrile .

Prop-2-enoic Acid

Prop-2-enoic acid exerts its effects through polymerization, where the carboxyl group undergoes radical polymerization to form polyacrylic acid .

Styrene

Styrene exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form polystyrene .

Comparison with Similar Compounds

Butyl Prop-2-enoate

Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts greater flexibility and lower volatility .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and ethyl prop-2-enenitrile. Prop-2-enenitrile is unique due to its higher reactivity and ability to form high-strength fibers .

Prop-2-enoic Acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .

Styrene

Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its ability to form transparent and rigid polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.